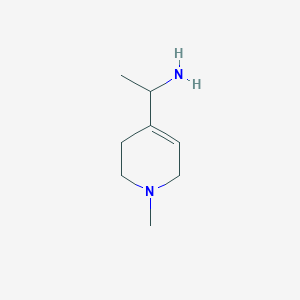

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine

Overview

Description

“1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine” is a compound that is used for pharmaceutical testing . It has been found in the design, synthesis, and evaluation of 3,6-Disubstituted indole derivatives as inhibitors of human nitric oxide synthase (NOS) .

Synthesis Analysis

The compound has been involved in the synthesis of 3,6-Disubstituted indole derivatives, which were designed and evaluated as inhibitors of human nitric oxide synthase (NOS). The bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity .Molecular Structure Analysis

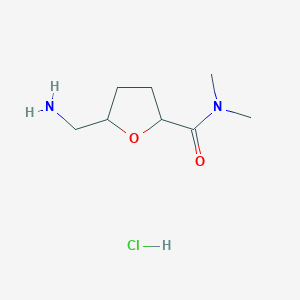

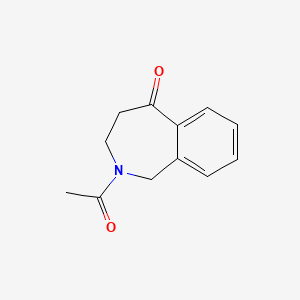

The molecular structure of the compound is represented by the formula C8H16N2 . The InChI code for the compound is 1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 140.23 . It is a liquid at room temperature and is stored at 4 degrees Celsius .Scientific Research Applications

Neuroscience Research

This compound is structurally related to MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) , a neurotoxin used to model Parkinson’s disease in animals . It serves as a precursor to MPP+ (1-methyl-4-phenylpyridinium), which induces symptoms similar to Parkinson’s by causing neuronal death in the substantia nigra of the brain. Research involving analogs like 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine can provide insights into the mechanisms of neurodegeneration and aid in the development of neuroprotective therapies.

Pharmacology

In pharmacological studies, this compound’s derivatives are explored for their potential therapeutic effects. For instance, modifications in its structure could lead to the development of new drugs that target dopaminergic systems, which are crucial in treating disorders such as Parkinson’s disease and schizophrenia .

Biochemistry

Biochemically, the compound can be used to study oxidative stress mechanisms due to its structural similarity to MPTP. Oxidative stress is implicated in various diseases, and understanding how related compounds induce or mitigate this process is valuable for developing antioxidant therapies .

Medicinal Chemistry

In medicinal chemistry, the compound’s framework is utilized to synthesize new chemical entities that may possess pharmacological activities. Its manipulation can lead to the discovery of novel compounds with potential use as medications for neurological disorders .

Chemical Synthesis

This compound can act as a substrate or intermediate in synthetic organic chemistry. For example, it can be used in alkenylation reactions of toluene, showcasing its utility in constructing complex organic molecules .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods to quantify or identify related substances in biological samples, aiding in pharmacokinetics and drug metabolism studies .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. It has hazard statements H227, H302, H312, H314, H332, and H335, indicating that it is combustible, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine is the dopaminergic neurons in the substantia nigra . This compound selectively targets these neurons, which play a crucial role in motor control and the reward system .

Mode of Action

1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine interacts with its targets by crossing the blood-brain barrier (BBB) and reaching the substantia nigra . It then selectively targets the dopaminergic neurons, replicating the motor symptoms associated with Parkinson’s Disease .

Biochemical Pathways

The compound affects the biochemical pathway related to the function of dopaminergic neurons . By targeting these neurons, it disrupts the normal functioning of the pathway, leading to motor symptoms similar to those seen in Parkinson’s Disease .

Result of Action

The molecular and cellular effects of 1-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)ethan-1-amine’s action result in the selective damage of dopaminergic neurons in the substantia nigra . This leads to motor symptoms that mimic those of Parkinson’s Disease .

properties

IUPAC Name |

1-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-7(9)8-3-5-10(2)6-4-8/h3,7H,4-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZEDMDGLAUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CCN(CC1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)

methanamine hydrochloride](/img/structure/B1377471.png)